molecular formula C12H12O2 B1601588 Methyl 3,4-dihydronaphthalene-2-carboxylate CAS No. 51849-37-7

Methyl 3,4-dihydronaphthalene-2-carboxylate

Cat. No.: B1601588
CAS No.: 51849-37-7
M. Wt: 188.22 g/mol
InChI Key: JNMHWOYCAMVQRH-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydronaphthalene-2-carboxylate (CAS: 51849-37-7) is a bicyclic aromatic ester with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . It is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals, agrochemicals, and functional materials. The compound is supplied as a solution in organic solvents (e.g., DMSO, ethanol) and requires storage at 2–8°C to maintain stability. Its synthesis typically involves palladium-catalyzed carbonylation or cyclization reactions, though specific protocols vary depending on substituents and target applications .

Properties

IUPAC Name

methyl 3,4-dihydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHWOYCAMVQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499903
Record name Methyl 3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51849-37-7
Record name Methyl 3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 3,4-dihydronaphthalene-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3,4-dihydronaphthalene-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.

  • Anticancer Activity: Inhibits key enzymes or signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Notable Substituents Boiling Point (°C) Key Applications
Methyl 3,4-dihydronaphthalene-2-carboxylate 51849-37-7 C₁₂H₁₂O₂ 188.22 None N/A Research intermediate
Methyl 4-oxo-3,4-dihydronaphthalene-2-carboxylate 118588-46-8 C₁₂H₁₀O₃ 202.21 4-oxo 344.9 Organic synthesis
Ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate N/A C₂₀H₂₅NO₂ 311.42 Amino, cyclohexyl N/A Heterocyclic precursors
2,4,6-Trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate N/A C₁₇H₁₁Cl₃O₂ 361.63 Trichlorophenyl N/A Catalysis studies

Biological Activity

Methyl 3,4-dihydronaphthalene-2-carboxylate is an organic compound with significant potential in medicinal chemistry and organic synthesis. Characterized by its naphthalene backbone and carboxylate ester functional group, this compound has garnered attention for its biological activities, particularly in the context of cancer research and synthetic applications.

  • Molecular Formula : C13H12O2
  • Molecular Weight : 204.24 g/mol
  • Structural Characteristics : The compound features a naphthalene structure with a carboxylate group, which influences its reactivity and biological interactions.

Synthesis Methods

Various methods have been developed for synthesizing this compound, including:

  • Condensation Reactions : Utilizing naphthalene derivatives with carboxylic acids.
  • Catalytic Methods : Employing transition metal catalysts to facilitate C-H activation and annulation processes.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. Research indicates that certain derivatives exhibit potent activity against MCF-7 human breast adenocarcinoma cells.

CompoundIC50 (µM)Reference
Compound 5a0.93 ± 0.02
Compound 5d1.76 ± 0.04
Compound 5e2.36 ± 0.06
Compound 102.83 ± 0.07
Saturosporin (Reference)6.08 ± 0.15

The data indicates that some synthesized derivatives are significantly more effective than the reference drug, suggesting a promising avenue for further exploration in cancer therapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
  • Interference with Metabolic Pathways : Modulating enzyme activities involved in tumor growth.

Study on Cytotoxicity

A study conducted by Sarhan et al. (2021) synthesized a series of dihydronaphthalene derivatives, including this compound, and evaluated their cytotoxicity against MCF-7 cells. The results indicated that several compounds exhibited significant cytotoxic activity with IC50 values lower than standard chemotherapeutics, highlighting their potential as new anticancer agents .

Advanced Oxidation Processes

In another investigation focusing on advanced oxidation methods for dye removal, this compound was explored for its ability to enhance biodegradation processes through microbial activity . This underscores the compound's versatility beyond direct anticancer applications.

Preparation Methods

Direct Esterification and Stock Solution Preparation

A straightforward approach to preparing methyl 3,4-dihydronaphthalene-2-carboxylate involves esterification of the corresponding carboxylic acid or direct procurement and preparation of stock solutions for further use in research or formulation.

  • Stock Solution Preparation : According to data from a chemical supplier, the compound can be precisely weighed and dissolved in solvents such as DMSO to prepare stock solutions at various molarities (1 mM, 5 mM, 10 mM). The volumes required for dissolving 1 mg, 5 mg, and 10 mg of the compound at these concentrations are tabulated below:
Amount of Compound 1 mM (mL) 5 mM (mL) 10 mM (mL)
1 mg 5.3129 1.0626 0.5313
5 mg 26.5647 5.3129 2.6565
10 mg 53.1293 10.6259 5.3129
  • In vivo Formulation : The compound can be formulated with co-solvents such as PEG300, Tween 80, corn oil, and water, ensuring clarity at each step by mixing and possibly using physical aids like vortexing or ultrasound to aid dissolution.

This preparation method is primarily for formulation and solution preparation rather than synthetic generation, but it highlights the compound's solubility and handling parameters.

Palladium-Catalyzed Carbonylation of Iodoalkene Precursors

A catalytic carbonylation approach involves the transformation of 1-iodo-3,4-dihydronaphthalene derivatives into the corresponding carboxylates.

  • Substrate : 1-Iodo-3,4-dihydronaphthalene, obtained from α-tetralone.
  • Catalyst : Palladium-phosphine complexes.
  • Reaction : Carbonylation under CO atmosphere leads to the formation of this compound or related acrylates/amides.

This method is advantageous for its high yield and selectivity, leveraging homogeneous catalysis for efficient carbonyl insertion.

Multi-Step Synthesis from 6-Methoxy-1-tetralone Derivatives

Research literature documents the synthesis of dihydronaphthalene derivatives starting from substituted tetralones:

  • Step 1 : Conversion of 6-methoxy-1-tetralone to hydrazine derivatives.
  • Step 2 : Reaction with aryl isothiocyanates to form thiosemicarbazides.
  • Step 3 : Further reaction with ethyl chloroacetate to generate thiazolidinone derivatives.
  • Step 4 : Cyclization and condensation reactions to form various substituted dihydronaphthalene carboxylates.

Though this route is more complex and targeted at substituted derivatives, it demonstrates the versatility of tetralone precursors in synthesizing this compound analogs.

Preparation via Triflate Ester Intermediates (Literature Synthesis)

Organic synthesis protocols describe preparing 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate (a triflate ester) from β-tetralone, which can be subsequently converted to this compound through palladium-catalyzed cross-coupling or carbonylation reactions.

  • Key reagents include triflic anhydride, base (potassium tert-butoxide), and palladium acetate with phosphine ligands.
  • This method allows for functional group manipulation and installation of the methyl carboxylate moiety with high regioselectivity.

This synthetic strategy is well-documented in organic synthesis literature and provides an efficient route to the target compound.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations/Notes Reference
Stock Solution Preparation Dissolution in solvents (DMSO, PEG) Simple, useful for formulations Not a synthetic method
Alkylation & O-Alkylation Alkylation of methyl acetoacetate, O-alkylation with sodium methylate, distillation Economical, environmentally friendly, catalyst-free Focused on dihydropyran esters, adaptable
Pd-Catalyzed Carbonylation Carbonylation of 1-iodo-3,4-dihydronaphthalene High yield, selective Requires Pd catalyst and CO gas
Multi-step from Tetralone Hydrazine formation, thiosemicarbazides, esterification Versatile for substituted derivatives Multi-step, complex
Triflate Ester Intermediate Formation of triflate ester, Pd-catalyzed coupling High regioselectivity, well-studied Requires sensitive reagents

Q & A

Q. What regulatory considerations apply to environmental persistence studies?

  • Answer: Determine biodegradation half-life via OECD 301B (CO2 evolution test) and bioaccumulation potential (log Pow >3.5 indicates high risk). Include photolysis studies (UV-Vis irradiation) to assess sunlight-mediated degradation. Report findings under REACH or TSCA frameworks .

Data Analysis and Validation

  • Cross-Technique Validation: Always correlate crystallographic data with spectroscopic (NMR/IR) and computational results to minimize structural misassignment.
  • Toxicity Data Interpretation: Use Hill slope analysis for dose-response curves and benchmark dose (BMD) modeling for non-linear effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-dihydronaphthalene-2-carboxylate
Reactant of Route 2
Methyl 3,4-dihydronaphthalene-2-carboxylate

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